Z-LEHD-FMK TFA

Myocardial ischemia-reperfusion Infarct size reduction Cardioprotection

For researchers dissecting the intrinsic apoptotic pathway, Z-LEHD-FMK TFA is the definitive tool. Unlike pan-caspase or caspase-8 inhibitors, its irreversible mechanism provides sustained, specific caspase-9 suppression, proven by a 21.5% greater reduction in myocardial infarct size and 44-64% in vivo neuroprotection. This selectivity enables unambiguous mechanistic studies in ischemia-reperfusion injury, spinal cord trauma, and TRAIL-mediated hepatotoxicity. Choose this compound for pathway-specific validation where generic inhibitors fail.

Molecular Formula C34H44F4N6O12
Molecular Weight 804.7 g/mol
Cat. No. B10752648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LEHD-FMK TFA
Molecular FormulaC34H44F4N6O12
Molecular Weight804.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)/t22-,23-,24-,25-;/m0./s1
InChIKeyXCKBDLPYFKIMOO-NATPOTRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-LEHD-FMK TFA: A Cell-Permeable, Irreversible Caspase-9 Inhibitor for Apoptosis Research


Z-LEHD-FMK TFA (CAS: 524746-03-0) is a synthetic peptide fluoromethylketone that acts as a cell-permeable, competitive, and irreversible inhibitor of caspase-9, the initiator caspase of the intrinsic mitochondrial apoptotic pathway . The compound consists of the tetrapeptide sequence Z-Leu-Glu(OMe)-His-Asp(OMe)-CH2F formulated as a trifluoroacetate (TFA) salt to enhance stability and solubility . As an irreversible inhibitor, it covalently modifies the active site cysteine residue of caspase-9, conferring sustained enzyme suppression that distinguishes it from reversible aldehyde-based inhibitors .

Why Z-LEHD-FMK TFA Cannot Be Substituted with Pan-Caspase or Alternative Caspase Inhibitors


Generic substitution with pan-caspase inhibitors (e.g., Z-VAD-FMK) or inhibitors targeting other initiator caspases (e.g., caspase-8 inhibitor Z-IETD-FMK) fails because the intrinsic and extrinsic apoptotic pathways exhibit distinct initiator caspase dependencies that are stimulus- and cell-type specific [1]. In a direct comparative study of serum deprivation-induced apoptosis in rat endplate cells, Z-LEHD-FMK significantly suppressed apoptosis whereas Z-IETD-FMK did not reduce apoptotic cell death, demonstrating that only caspase-9 inhibition effectively blocks the intrinsic pathway in this system [2]. Furthermore, in TRAIL-induced apoptosis models, HCT116 cells were protected by Z-LEHD-FMK while SW480 cells were not, indicating that the therapeutic or experimental utility of a specific caspase-9 inhibitor cannot be replicated by broader-spectrum agents [3].

Z-LEHD-FMK TFA Quantitative Differentiation Evidence Versus Comparator Compounds


Superior Infarct Size Reduction in Myocardial Ischemia-Reperfusion: Z-LEHD-FMK vs Z-VAD-FMK vs Z-IETD-FMK

In an ex vivo rat Langendorff heart model subjected to 35 min coronary occlusion and 120 min reperfusion, Z-LEHD-FMK (0.07 μM) reduced infarct-risk ratio to 19.3 ± 2.4%, outperforming the pan-caspase inhibitor Z-VAD-FMK (24.6 ± 3.4%) and the caspase-8 inhibitor Z-IETD-FMK (23.0 ± 5.4%) [1]. The quantitative difference represents a 21.5% greater infarct size reduction relative to Z-VAD-FMK and a 16.1% greater reduction relative to Z-IETD-FMK under identical experimental conditions [1].

Myocardial ischemia-reperfusion Infarct size reduction Cardioprotection

Differential Protection in TRAIL-Induced Apoptosis: Cell-Type Specific Efficacy of Z-LEHD-FMK TFA

In TRAIL-induced apoptosis assays, Z-LEHD-FMK (20 μM, 30 min pretreatment) protected HCT116 colon cancer cells and 293 embryonic kidney cells but failed to protect SW480 colon adenocarcinoma cells from TRAIL-mediated death [1]. In contrast, the caspase-8 inhibitor Z-IETD-FMK protected both HCT116 and SW480 cells, indicating that SW480 cells utilize a caspase-9-independent apoptotic pathway despite exhibiting caspase-9 cleavage [1]. Notably, normal human hepatocytes were protected from TRAIL-induced apoptosis by Z-LEHD-FMK, demonstrating differential cell-type selectivity [1].

TRAIL-induced apoptosis Cancer cell selectivity Hepatoprotection

Significant Reduction of Apoptotic Cell Count in Spinal Cord Injury Model: Z-LEHD-FMK In Vivo Efficacy

In a rat model of traumatic spinal cord injury, Z-LEHD-FMK (0.8 μmol/kg, intravenous) significantly reduced apoptotic cell counts compared to untreated trauma controls at both 24 hours and 7 days post-injury [1]. At 24 hours post-injury, the mean apoptotic cell count was 50.5 ± 1.9 in the Z-LEHD-FMK treated group versus 90.25 ± 2.6 in trauma-only controls (p < 0.05), representing a 44.0% reduction [1]. At 7 days post-injury, the treated group maintained a significantly lower apoptotic cell count (17.7 ± 2.6) compared to controls (49 ± 2.1, p < 0.05), a 63.9% reduction [1].

Spinal cord injury Neuroprotection In vivo apoptosis

Irreversible vs Reversible Caspase-9 Inhibition: Functional Distinction from Aldehyde Inhibitors

Z-LEHD-FMK TFA is a fluoromethylketone (FMK)-based irreversible inhibitor that covalently modifies the active site cysteine of caspase-9, whereas Ac-LEHD-CHO is a reversible aldehyde-based inhibitor [1]. In CHO cell studies, both inhibitor types showed efficacy, but the irreversible nature of FMK inhibitors confers sustained enzyme suppression that persists after washout, a property not shared by reversible aldehyde inhibitors [1]. This mechanistic distinction has practical implications for experimental protocols involving extended incubation times or washout steps.

Irreversible inhibition Fluoromethylketone Caspase assay development

Pathway-Specific Apoptosis Suppression: Intrinsic vs Extrinsic Pathway Discrimination

In a serum deprivation-induced apoptosis model of rat endplate cells, the caspase-9 inhibitor Z-LEHD-FMK significantly suppressed apoptosis, whereas the caspase-8 inhibitor Z-IETD-FMK did not reduce apoptotic cell death [1]. Similarly, in monoclonal antibody 225-induced apoptosis of DiFi cells, pretreatment with Z-IETD-FMK inhibited apoptosis but pretreatment with Z-LEHD-FMK did not, demonstrating that caspase-8 plays an essential role in initiating antibody-induced apoptosis while caspase-9 is not involved [2]. These complementary findings establish Z-LEHD-FMK TFA as a pathway-discriminating tool that distinguishes intrinsic from extrinsic apoptosis.

Intrinsic apoptotic pathway Mitochondrial apoptosis Pathway discrimination

Optimal Research and Preclinical Application Scenarios for Z-LEHD-FMK TFA


Myocardial Ischemia-Reperfusion Injury and Cardioprotection Studies

Based on direct comparative evidence showing that Z-LEHD-FMK TFA reduces infarct size to 19.3 ± 2.4% versus 24.6 ± 3.4% for Z-VAD-FMK in ex vivo Langendorff heart models [1], this compound is optimally suited for myocardial ischemia-reperfusion studies. The 21.5% greater infarct reduction relative to pan-caspase inhibition supports its selection when investigating the specific contribution of the intrinsic apoptotic pathway to reperfusion injury and evaluating caspase-9-targeted cardioprotective strategies. Recommended working concentration: 0.07 μM in perfusion buffer during early reperfusion phase [1].

Spinal Cord Injury Neuroprotection Preclinical Models

With demonstrated in vivo efficacy reducing apoptotic cell counts by 44.0% at 24 hours and 63.9% at 7 days post-injury in rat SCI models [1], Z-LEHD-FMK TFA is a validated tool for preclinical neuroprotection research. The compound has been shown to protect neurons, glia, myelin, axons, and intracellular organelles [1], making it suitable for studies evaluating caspase-9 inhibition as a therapeutic strategy for traumatic central nervous system injury. Recommended dosing: 0.8 μmol/kg intravenous administration [1].

TRAIL-Based Cancer Therapy Selectivity and Hepatoprotection Research

The differential protection profile of Z-LEHD-FMK TFA—protecting normal human hepatocytes and certain cancer cell lines (HCT116, 293) while permitting TRAIL-induced killing of other cancer cells (SW480) [1]—makes this compound valuable for investigating strategies to widen the therapeutic window of TRAIL-based therapies. Researchers studying caspase-9 inhibition as a hepatoprotective adjunct during TRAIL administration should use 20 μM concentration with 30-minute pretreatment [1].

Intrinsic vs Extrinsic Apoptotic Pathway Discrimination Assays

Z-LEHD-FMK TFA serves as a definitive tool for distinguishing intrinsic (mitochondrial) from extrinsic (death receptor) apoptotic pathway involvement. In serum deprivation-induced apoptosis (intrinsic pathway), Z-LEHD-FMK provides significant protection while Z-IETD-FMK does not [1]. Conversely, in mAb 225-induced apoptosis (extrinsic pathway), Z-IETD-FMK inhibits cell death while Z-LEHD-FMK shows no effect . This complementary selectivity profile enables unambiguous pathway assignment in mechanistic apoptosis studies when used alongside a caspase-8 inhibitor. Recommended concentration: 20 μM [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-LEHD-FMK TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.